molecular formula C17H19N3O B3859643 N'-(2-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide

N'-(2-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide

Cat. No. B3859643
M. Wt: 281.35 g/mol
InChI Key: UQGGNBCWZQSJNO-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide, also known as 'MBAH', is a hydrazone derivative that has gained attention in the scientific community for its potential applications in biomedical research. MBAH has been found to possess various biochemical and physiological effects, making it a promising candidate for drug development and other research applications.

Mechanism of Action

The mechanism of action of MBAH involves its ability to bind with metal ions and inhibit the activity of enzymes that require metal ions as cofactors. This leads to the disruption of various biochemical pathways in the target cells, resulting in cell death or inhibition of viral replication.
Biochemical and Physiological Effects:
MBAH has been found to possess various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of viral replication. It has also been found to have antioxidant properties, which can help in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

MBAH has several advantages for use in lab experiments, including its ease of synthesis, stability, and low toxicity. However, its solubility in water is limited, which can pose a challenge in certain experiments. Additionally, the lack of information on its pharmacokinetics and pharmacodynamics limits its use in animal studies.

Future Directions

There are several future directions for the research on MBAH. One potential application is its use as a therapeutic agent for the treatment of cancer and viral infections. Further research is needed to determine its efficacy and safety in animal models. Another direction is the development of MBAH-based fluorescent probes for the detection of metal ions in biological samples. This can have important applications in the diagnosis and treatment of metal ion-related diseases. Additionally, the synthesis of MBAH derivatives with improved solubility and bioavailability can expand its use in various fields of biomedical research.

Scientific Research Applications

MBAH has been extensively studied for its potential applications in various fields of biomedical research. It has been found to possess antitumor, antiviral, and antibacterial properties, making it a promising candidate for drug development. MBAH has also been found to have potential as a fluorescent probe for the detection of metal ions in biological samples.

properties

IUPAC Name

2-(2-methylanilino)-N-[(Z)-(2-methylphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-13-7-3-5-9-15(13)11-19-20-17(21)12-18-16-10-6-4-8-14(16)2/h3-11,18H,12H2,1-2H3,(H,20,21)/b19-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGGNBCWZQSJNO-ODLFYWEKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=NNC(=O)CNC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=N\NC(=O)CNC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide

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